Lead nitrate

Übersicht

Beschreibung

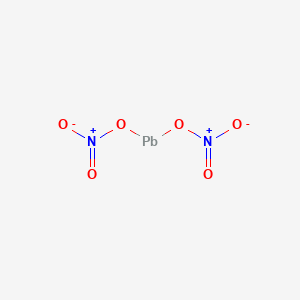

Lead (II) nitrate is an inorganic compound with the chemical formula Pb(NO₃)₂. It commonly appears as a colorless crystal or white powder and is one of the few lead compounds that are soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead (II) nitrate can be synthesized through the reaction of lead (II) oxide (PbO) or lead (II) carbonate (PbCO₃) with nitric acid (HNO₃). The reactions are as follows:

- PbO + 2 HNO₃ → Pb(NO₃)₂ + H₂O

- PbCO₃ + 2 HNO₃ → Pb(NO₃)₂ + CO₂ + H₂O .

Industrial Production Methods: Commercially, lead (II) nitrate is produced by reacting metallic lead with concentrated nitric acid:

Analyse Chemischer Reaktionen

Types of Reactions: Lead (II) nitrate undergoes various chemical reactions, including:

Oxidation: Lead (II) nitrate can act as an oxidizing agent.

Reduction: It can be reduced to lead (II) oxide or metallic lead under certain conditions.

Substitution: Lead (II) nitrate reacts with potassium iodide to form lead (II) iodide and potassium nitrate.

Common Reagents and Conditions:

Oxidation: Involves heating lead (II) nitrate, which decomposes to lead (II) oxide, nitrogen dioxide, and oxygen.

Substitution: Reacts with potassium iodide in aqueous solution to form a yellow precipitate of lead (II) iodide.

Major Products:

- Lead (II) oxide (PbO)

- Lead (II) iodide (PbI₂)

- Nitrogen dioxide (NO₂)

- Oxygen (O₂)

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Heat Stabilizer in Polymers

Lead nitrate is widely used as a heat stabilizer in the production of nylon and polyesters. Its ability to withstand high temperatures helps maintain the integrity of these materials during processing and extends their lifespan in various applications .

Photothermographic Paper Coating

In the realm of photography, this compound serves as a coating for photothermographic paper. This application leverages its properties to enhance image quality by improving light sensitivity and developing characteristics .

Rodenticides

this compound is also utilized in rodenticides, where it acts as a toxic agent to control rodent populations. The compound's effectiveness in this role is attributed to its high toxicity to mammals when ingested .

Mining Applications

Gold Cyanidation Process

One of the most significant applications of this compound is in the gold cyanidation process, where it enhances the leaching efficiency of gold ores. The addition of this compound (typically 10 to 100 mg/kg of ore) has been shown to improve gold recovery rates significantly. Studies indicate that this compound facilitates the dissolution of gold by forming soluble complexes with cyanide ions, thus increasing the availability of gold for extraction .

Case Study: Leaching Efficiency

A study conducted on various gold ores demonstrated that the addition of this compound increased silver leaching recovery from 58.19% to 65.58% with optimal dosages. However, excessive this compound can lead to passivation effects, reducing overall recovery rates if not carefully managed .

Organic Chemistry Applications

Synthesis of Isothiocyanates

In organic chemistry, this compound plays a role in synthesizing isothiocyanates from dithiocarbamates. This transformation is valuable for producing compounds used in pharmaceuticals and agrochemicals .

Bromide Scavenger

this compound has been reported as a bromide scavenger during nucleophilic substitution reactions (SN1), helping to facilitate various organic transformations by removing unwanted bromide ions from reaction mixtures .

Environmental Impact and Safety Considerations

While this compound has beneficial applications, its use raises environmental concerns due to lead's toxicity. Regulations surrounding its use are stringent, particularly in agricultural and residential contexts where exposure risks are higher.

Case Study: Toxicity Assessment

Research assessing the impact of this compound on plant growth indicates that while it can enhance certain growth parameters under controlled conditions, high concentrations can be detrimental. For instance, fodder turnip seedlings exposed to varying concentrations showed significant alterations in growth metrics, highlighting the need for careful management in agricultural applications .

Summary Table of Applications

| Application Area | Specific Use | Benefits/Effects |

|---|---|---|

| Industrial | Heat stabilizer for nylon and polyesters | Extends material lifespan |

| Coating for photothermographic paper | Enhances image quality | |

| Rodenticides | Effective rodent control | |

| Mining | Gold cyanidation process | Improves gold and silver recovery |

| Organic Chemistry | Synthesis of isothiocyanates | Useful in pharmaceuticals |

| Bromide scavenger during SN1 reactions | Facilitates organic transformations | |

| Environmental Impact | Toxicity assessment on plant growth | Highlights risks associated with use |

Wirkmechanismus

Lead (II) nitrate exerts its effects through the formation of ionic bonds between lead ions (Pb²⁺) and nitrate ions (NO₃⁻) . In aqueous solutions, the lead cation interacts with various molecular targets, potentially disrupting cellular processes and leading to toxicity. The nitrate anions facilitate the solubility of lead in water, enhancing its bioavailability and reactivity .

Vergleich Mit ähnlichen Verbindungen

- Lead (II) acetate (Pb(C₂H₃O₂)₂)

- Lead (II) chloride (PbCl₂)

- Lead (II) sulfate (PbSO₄)

Comparison:

- Solubility: Unlike most other lead (II) salts, lead (II) nitrate is highly soluble in water .

- Reactivity: Lead (II) nitrate is a strong oxidizing agent, whereas lead (II) acetate and lead (II) chloride are less reactive.

- Applications: Lead (II) nitrate is widely used in industrial processes like gold cyanidation, while lead (II) acetate is commonly used in analytical chemistry, and lead (II) sulfate is used in lead-acid batteries .

Lead (II) nitrate’s unique properties, such as its high solubility and strong oxidizing nature, make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Lead nitrate, with the chemical formula , is a white crystalline solid that is soluble in water. It has been studied for its biological activity, particularly its toxic effects on various organisms, including mammals and aquatic life. This article delves into the biological effects of this compound, highlighting its toxicity, mechanisms of action, and potential therapeutic interventions.

1. Hepatotoxicity in Rodents

Research indicates that this compound exposure can lead to significant liver damage in rodents. A study involving female Wistar rats demonstrated that administration of this compound resulted in:

- Increased Cell Proliferation : The presence of numerous mitotic figures suggested that this compound stimulates liver cell proliferation .

- Altered Antioxidant Enzyme Activities : this compound significantly reduced the activities of catalase and superoxide dismutase (SOD), leading to oxidative stress. Treatment with herbal extracts showed a dose-dependent restoration of these enzyme activities .

Table 1: Antioxidant Enzyme Activities in Treated Rats

| Group | Catalase (µmol/min/mg Protein) | Superoxide Dismutase (Unit/min/mg Protein) |

|---|---|---|

| 1 | 4.5215 ± 0.8637 | 0.7422 ± 0.1418 |

| 2 | 2.0415 ± 0.3065 | 0.3351 ± 0.0503 |

| 3 | 2.8627 ± 0.2536 | 0.4699 ± 0.0416 |

| 4 | 3.6601 ± 0.2150 | 0.6005 ± 0.0339 |

| 5 | 3.7895 ± 0.2698 | 0.6220 ± 0.0443 |

| 6 | 3.9721 ± 0.2265 | 0.6520 ± 0.0371 |

2. Testicular Toxicity

This compound also exhibits detrimental effects on reproductive health, particularly in testicular tissues:

- Increased Lipid Peroxidation : Elevated levels of malondialdehyde (MDA) were observed in testicular tissues of rats treated with this compound, indicating oxidative stress .

- Altered Antioxidant Enzyme Activities : Significant increases in SOD and glutathione-S-transferase (GST) activities were noted compared to control groups .

Aquatic Toxicity

This compound's impact extends to aquatic organisms as well, particularly Daphnia magna:

- Acute Toxicity : A study determined the median effective concentration (EC50) for immobilization at approximately . Higher concentrations led to erratic swimming patterns and physical damage to Daphnia, indicating significant toxicity .

Table 2: Acute Toxicity of this compound on Daphnia magna

| Concentration (mg/L) | EC50 (24h) | Confidence Limits |

|---|---|---|

| 1 | 0.128 | (0.062 - 0.187) |

| 5 | 0.184 | (0.106 - 0.247) |

| 10 | 0.224 | (0.141 - 0.288) |

| ... | ... | ... |

| 50 | 0.441 | (0.361 - 0.517) |

The biological activity of this compound is primarily mediated through oxidative stress mechanisms:

- Oxidative Stress Induction : this compound exposure leads to an imbalance between pro-oxidants and antioxidants, resulting in cellular damage due to reactive oxygen species (ROS) .

- Histopathological Changes : Histological examinations reveal significant alterations in liver and testicular architecture following this compound exposure, including necrosis and apoptosis .

Case Study: Herbal Intervention

A study explored the potential protective effects of herbal extracts against this compound-induced hepatotoxicity:

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of lead nitrate relevant to experimental design?

this compound (Pb(NO₃)₂) is highly water-soluble (~50 g/100 mL at 20°C) and decomposes at 470°C into lead oxide (PbO), nitrogen dioxide (NO₂), and oxygen (O₂) . Its oxidizing nature necessitates caution with reducing agents. Researchers must account for its hygroscopicity and thermal stability when designing high-temperature reactions (e.g., solid-state synthesis) or aqueous-phase studies (e.g., precipitation kinetics). Always verify purity via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to avoid confounding results .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is a Category 2A carcinogen (IARC) and a potent neurotoxin. Key protocols include:

- PPE : Lab coats, nitrile gloves, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Containment : Use fume hoods for powder handling or heating to mitigate inhalation of NO₂ fumes or lead particulates .

- Waste disposal : Neutralize solutions with sodium carbonate before precipitating lead as PbS or PbCO₃ for secure landfill disposal .

- Air monitoring : Maintain airborne lead levels below 0.05 mg/m³ (OSHA PEL) using HEPA filters and regular wipe tests .

Q. How does this compound decompose, and what analytical methods characterize its degradation products?

Thermal decomposition (2Pb(NO₃)₂ → 2PbO + 4NO₂ + O₂) produces brown NO₂ fumes and yellow PbO residue. Use TGA-DSC to identify mass loss steps (e.g., 470°C peak) and gas chromatography-mass spectrometry (GC-MS) to detect NO₂ . For solution-phase studies, monitor pH changes (3–4 in 20% aqueous solutions) to assess hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound toxicity data across different biological models?

Discrepancies in LC50 values (e.g., 400 ppm in Mystus gulio fish vs. 12.32 mg/L in Grass carp ) arise from species-specific metabolism, exposure duration, and water chemistry (e.g., hardness, pH). Mitigate variability by:

- Standardizing test conditions (OECD TG 203/215 guidelines).

- Measuring bioaccumulation via ICP-MS and correlating with biomarkers (e.g., metallothionein in liver tissue) .

- Using probit analysis for dose-response curves and EC50 calculations .

Q. What methodological approaches optimize this compound concentrations in precipitation reactions (e.g., PbCrO₄ synthesis)?

In lead chromate precipitation, increasing Pb(NO₃)₂ concentration (2–10%) elevates chromate recovery from 60.7% to 97.62% due to Le Chatelier’s principle . Use a central composite design (CCD) to model interactions between Pb²⁺ concentration (2–10%), temperature (30–70°C), and stirring rate (200–500 rpm). Confirm phase purity via XRD and colorimetric analysis (λ = 370 nm for PbCrO₄) .

Q. How does this compound inhibit enzyme activity, and what techniques quantify this effect?

Pb²⁺ disrupts amylase by binding to sulfhydryl groups and distorting active sites. To assess inhibition:

- Prepare this compound solutions (0–100 ppm) and incubate with amylase-starch mixtures.

- Measure residual starch via iodine assay (absorbance at 620 nm) .

- Calculate IC50 using nonlinear regression (GraphPad Prism) and validate with circular dichroism (CD) to confirm structural changes .

Q. What experimental designs address conflicting data on this compound’s reproductive toxicity in murine models?

Variations in sperm count reduction (e.g., 40% in Swiss albino mice vs. 25% in Wistar rats) may stem from exposure routes (oral vs. intraperitoneal) or genetic factors. Adopt:

- Dose-response studies : 50–200 mg/kg/day Pb(NO₃)₂ for 60 days.

- Endpoints : Epididymal sperm count, serum testosterone (ELISA), and histopathology (hematoxylin-eosin staining) .

- Controls : Pair-fed and sham-treated groups to isolate lead effects .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

lead(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJMLMKIBZAXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Pb, Array, Pb(NO3)2 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035069 | |

| Record name | Lead nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material., White or colorless crystals; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in ethanol, 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid, 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C, 59.7 g/100 cu cm of water at 25 °C, Solubility in water, g/100ml at 20 °C: 52 | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.53 g/cu cm, Relative density (water = 1): 4.6 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities typically present in the reagent grade incl copper, iron and chloride ... | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or colorless translucent crystals, Colorless, cubic crystals | |

CAS No. |

10099-74-8 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5P1699FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

470 °C | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.